(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the dichlorination of a phenyl ring, followed by the introduction of sulfanyl groups through nucleophilic substitution reactions. The final step often involves the formation of the methanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and alcohols.
Scientific Research Applications
(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanol: Similar structure but with a methanol group instead of a methanone group.
(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)sulfone: Contains a sulfone group instead of a methanone group.
(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)amine: Features an amine group instead of a methanone group.
Uniqueness
What sets (2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone apart from similar compounds is its specific combination of dichlorophenyl and phenylsulfanyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
862855-17-2 |
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Molecular Formula |
C25H16Cl2OS2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]methanone |
InChI |
InChI=1S/C25H16Cl2OS2/c26-18-8-15-24(27)23(16-18)25(28)17-6-9-20(10-7-17)30-22-13-11-21(12-14-22)29-19-4-2-1-3-5-19/h1-16H |
InChI Key |
PBLBHXQYNWLARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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